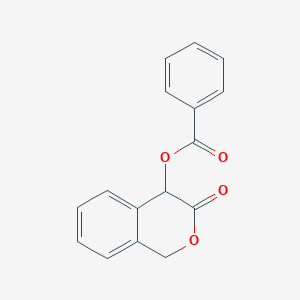

3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate

CAS No.: 87532-15-8

Cat. No.: VC15923399

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87532-15-8 |

|---|---|

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | (3-oxo-1,4-dihydroisochromen-4-yl) benzoate |

| Standard InChI | InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2 |

| Standard InChI Key | OYUGHQHTJVACTP-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3 |

Introduction

Chemical Identification and Nomenclature

Structural and Molecular Characteristics

3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate belongs to the benzopyran family, featuring a bicyclic framework with a ketone group at position 3 and a benzoate ester at position 4. Its IUPAC name, (3-oxo-1,4-dihydroisochromen-4-yl) benzoate, reflects this substitution pattern . Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 87532-15-8 |

| Molecular Formula | |

| Molecular Weight | 268.26 g/mol |

| SMILES | C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3 |

| InChIKey | OYUGHQHTJVACTP-UHFFFAOYSA-N |

The compound’s structure was confirmed via spectroscopic methods, including NMR and mass spectrometry . Its benzoate ester group distinguishes it from analogs like 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate (CAS 87532-14-7), which has an acetate group instead .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate typically involves a multi-step process:

-

Formation of the Benzopyran Core: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions generates the dihydrobenzopyran skeleton.

-

Esterification: Reaction of the 4-hydroxyl group with benzoyl chloride in the presence of a base (e.g., pyridine) introduces the benzoate moiety.

A representative reaction scheme is:

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during esterification. Catalytic methods using Lewis acids or ionic liquids, as reported for related benzopyrans , could improve yields but require further validation for this specific compound.

Structural and Spectroscopic Analysis

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption bands at 1720–1740 cm (C=O stretch of ketone and ester) and 1260–1280 cm (C–O–C ester vibration).

-

H NMR: Signals at δ 7.8–8.1 ppm (aromatic protons of benzoate), δ 5.2–5.5 ppm (methine proton adjacent to the ketone), and δ 2.8–3.2 ppm (methylene protons of the dihydropyran ring) .

Applications and Industrial Relevance

Pharmaceutical Development

As a scaffold for drug discovery, this compound could serve as a precursor for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Via modification of the benzoate group to mimic aspirin’s acetylated structure.

-

Anticancer Agents: Functionalization with alkylating groups or metal-coordinating motifs .

Material Science

The rigid benzopyran core and aromatic ester make it a candidate for:

-

Liquid Crystals: Due to its planar structure and polarizable groups.

Future Research Directions

Priority Areas

-

Biological Screening: Systematic evaluation against bacterial, fungal, and cancer cell lines.

-

Derivatization Studies: Introducing substituents at positions 6 or 7 to modulate electronic and steric properties.

-

Catalytic Applications: Testing as a ligand in asymmetric synthesis, inspired by benzopyran-derived catalysts .

Challenges

-

Scalability: Current synthesis methods require optimization for industrial-scale production.

-

Toxicology: No data exist on acute or chronic toxicity, necessitating preclinical studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume